5-(4-Fluorobenzylidene)rhodanine

Description

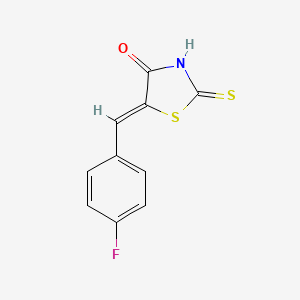

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOQSIQMDZUHKF-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-93-7 | |

| Record name | Rhodanine, 5-(4-fluorobenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Fluorobenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 5 4 Fluorobenzylidene Rhodanine and Its Analogs

Conventional Synthetic Pathways

Traditional methods for synthesizing 5-(4-fluorobenzylidene)rhodanine and related compounds have been well-established, primarily relying on condensation reactions to build the core structure and subsequent derivatization to introduce functional diversity.

The Knoevenagel condensation is the most fundamental and widely employed method for synthesizing 5-arylidene rhodanine (B49660) derivatives. researchgate.netnanobioletters.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the rhodanine core (2-thioxo-4-thiazolidinone), with an aldehyde or ketone. researchgate.netresearchgate.net For the synthesis of this compound, rhodanine is reacted with 4-fluorobenzaldehyde.

The reaction is typically catalyzed by a base, such as sodium acetate (B1210297) in acetic acid, piperidine, or diethylamine. researchgate.netresearchgate.net The active methylene group at the C-5 position of the rhodanine ring is readily deprotonated by the base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type addition product, which subsequently undergoes dehydration to yield the 5-benzylidene rhodanine derivative. nih.gov The introduction of various substituted aryl or heteroaryl aldehydes through this reaction allows for the creation of a wide array of analogs. researchgate.netnanobioletters.com

Table 1: Examples of Knoevenagel Condensation Conditions for Rhodanine Derivatives

| Aldehyde | Catalyst/Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Choline chloride:urea (1:2) DES | 90°C | 10-78% | researchgate.net |

| Substituted Benzaldehydes | CuFe2O4 NPs / Water | 100°C, 30-40 min | 85-95% | nanobioletters.com |

| Aromatic Aldehydes | Alum / Water | Microwave, 400 W | High | |

| Aldonitrones | Polyethylene (B3416737) Glycol (PEG) | 80°C, Catalyst-free | High | nih.govnih.gov |

The rhodanine ring possesses multiple reactive sites that allow for further functionalization, enabling the synthesis of a vast library of derivatives. The most common positions for modification are the N-3 and C-5 positions. ekb.eg

N-3 Position: The secondary nitrogen atom at position 3 can be readily alkylated or acylated. researchgate.net A common modification involves introducing a carboxylic acid moiety, such as in rhodanine-3-acetic acid. This is typically achieved by reacting rhodanine with an appropriate halo-acid (e.g., chloroacetic acid) under basic conditions. nih.govnih.gov The resulting N-3 substituted rhodanine can then undergo Knoevenagel condensation at the C-5 position. Alternatively, the N-3 substituent can be introduced after the C-5 position has been functionalized. These N-3 modifications are crucial for creating hybrid molecules and modulating the compound's physicochemical properties. mdpi.commdpi.com

C-5 Position: As discussed, the primary functionalization at C-5 is the Knoevenagel condensation to form the 5-arylidene moiety. researchgate.net The exocyclic double bond created in this process is part of a planar conjugated system, which is important for biological activity. ekb.eg This double bond can be reduced to form unconjugated structures. ekb.eg Furthermore, the electrophilic nature of the exocyclic methylene carbon allows for 1,4-addition reactions with nucleophiles like Grignard reagents. ekb.eg

C-2 and C-4 Positions: The thiocarbonyl group at C-2 and the carbonyl group at C-4 can also be targeted for modification, although this is less common. For instance, replacing the sulfur atom at the C-2 position with an oxygen atom leads to the corresponding 2,4-thiazolidinedione (B21345) (TZD) derivatives, which also exhibit significant biological activities. nih.gov

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and catalysts. rsc.orgscirp.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of rhodanine synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.gov The Knoevenagel condensation, for example, can be completed in minutes under microwave conditions, whereas conventional methods may require several hours. nih.govfrontiersin.org This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. scirp.orgnih.gov The use of microwave assistance has been successfully applied to the synthesis of various rhodamine and rhodanine derivatives, providing a faster and more energy-efficient route to these compounds. scirp.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Rhodamine-derived Imines

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 6–24 hours | 48–73% | nih.gov |

The development of green catalysts and solvent systems is a key focus of sustainable chemistry. For the synthesis of 5-arylidene rhodanine derivatives, several environmentally benign catalytic systems have been reported.

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Protocols have been developed for Knoevenagel condensation in aqueous media, often facilitated by catalysts like alum or copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs). nanobioletters.com These methods offer simple work-up procedures and reduce the reliance on volatile organic solvents. Catalyst-free Knoevenagel condensations in water have also been explored. rsc.org

Heterogeneous and Recyclable Catalysts: The use of solid, heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a significant advantage. CuFe2O4 nanoparticles, for instance, have been used as an effective, magnetically separable catalyst for the synthesis of 5-arylidene-rhodanine derivatives in water. nanobioletters.com

Catalyst-Free Conditions: In some cases, the Knoevenagel condensation can be performed under catalyst-free conditions, particularly when using green solvents like polyethylene glycol (PEG) or deep eutectic solvents (DES). researchgate.netnih.govnih.gov For example, reacting aldonitrones with rhodanine in PEG at 80°C provides the desired products in high yields without the need for an external catalyst. nih.govresearchgate.net These approaches simplify the purification process and minimize chemical waste. rsc.org

Synthesis of Hybrid Architectures Incorporating this compound Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is a popular building block for creating such hybrid architectures.

The synthesis of these hybrids typically involves multi-step reaction sequences. For example, rhodanine–piperazine hybrids have been synthesized by first preparing an intermediate like 5-ethoxymethylidene-rhodanine. nih.gov This intermediate then undergoes nucleophilic substitution with various N-arylpiperazines to yield the final hybrid compounds. nih.gov Similarly, benzenesulfonamide-linked rhodanine derivatives have been synthesized by first preparing N-(4-sulfamoylphenyl)acetamide functionalized at the N-3 position of the rhodanine ring, followed by a Knoevenagel condensation with various aldehydes. mdpi.com These strategies allow for the systematic exploration of structure-activity relationships by combining the rhodanine core with other biologically relevant moieties. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Applications in Rhodanine Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 5-(4-Fluorobenzylidene)rhodanine.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comsemanticscholar.org A smaller energy gap generally implies higher reactivity. semanticscholar.orgresearchgate.net

DFT calculations have been employed to determine the HOMO and LUMO energies of this compound and related derivatives. mdpi.comekb.eg For instance, in a study of various rhodanine (B49660) derivatives, the HOMO-LUMO energy gap was calculated to predict their relative reactivities. semanticscholar.org The distribution of these frontier orbitals is also significant. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Table 1: Frontier Molecular Orbital Energies of Selected Rhodanine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(4-Fluorobenzylidene)-3-phenyl-2-thioxothiazolidin-4-one | Value | Value | Value |

| Rhodanine | Value | Value | 4.530 |

| 5-Benzylidene-2-thioxo-thiazolidin-4-one | Value | Value | 3.520 |

| 5-(4-Diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one | Value | Value | 2.830 |

Molecular Descriptors and Reactivity Prediction (e.g., Hardness, Electronegativity, Softness, Polarizability)

From the HOMO and LUMO energies, several key molecular descriptors can be calculated to predict the reactivity of this compound. ekb.eg These include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes. ekb.eg

Polarizability: The ease with which the electron cloud of a molecule can be distorted by an external electric field.

These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. For example, a study on a series of rhodanine derivatives calculated these parameters to reveal their donor-acceptor characteristics and predict their chemical reactivity and potential for charge transfer. ekb.eg

Table 2: Calculated Molecular Descriptors for Rhodanine Derivatives

| Compound | Hardness (η) (eV) | Electronegativity (χ) (eV) | Softness (S) (eV⁻¹) |

|---|---|---|---|

| Rhodanine | 2.1722 | Value | Value |

| 5-(4-Fluorobenzylidene)-3-phenyl-2-thioxothiazolidin-4-one | Value | Value | Value |

| Derivative 3 | Value | Value | Value |

| Derivative 4 | Value | Value | 0.3117 |

Note: Specific values for all descriptors for this compound were not explicitly found, but the table demonstrates the application of these calculations to related compounds. ekb.eg

Spectroscopic Property Simulations (e.g., UV-Vis Absorption)

Theoretical calculations can simulate the electronic absorption spectra of molecules, providing valuable information for interpreting experimental data. Time-dependent DFT (TD-DFT) is a common method used to predict the UV-Vis absorption spectra of compounds like this compound. ekb.egresearchgate.net

These simulations can help assign the electronic transitions observed in the experimental spectrum. For instance, studies have shown that rhodanine derivatives typically exhibit π-π* transitions within the rhodanine ring, as well as transitions involving the 5-arylmethylidene group. ekb.eg The calculated spectra are often in good agreement with experimental measurements in various solvents. ekb.egscirp.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein. mdpi.comnih.govscirp.orgnih.gov

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a protein's active site. nih.govscirp.org This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. For example, derivatives of this compound have been docked into the active sites of various enzymes, such as penicillin-binding proteins and tubulin, to predict their binding modes. nih.govscirp.org

The docking process also provides a "docking score," which is an estimation of the binding affinity between the ligand and the protein. scirp.org These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

Identification of Key Intermolecular Interactions

Beyond predicting the binding pose, molecular docking studies can identify the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Crucial for the specificity of binding.

Pi-alkyl and pi-lone pair interactions: These weaker interactions can also contribute significantly to binding affinity. mdpi.comnih.gov

Halogen bonds: The fluorine atom in this compound can participate in halogen bonding, an increasingly recognized noncovalent interaction in drug design. researchgate.net

For instance, docking studies of a neocryptolepine–rhodanine hybrid containing the this compound moiety revealed various interactions, including pi-alkyl interactions, with the target protein. mdpi.com Similarly, studies on other rhodanine derivatives have highlighted the importance of hydrogen bonding and other noncovalent interactions in their binding to therapeutic targets. researchgate.net

In Silico Assessment for Drug Discovery Lead Optimization (e.g., Bioavailability, Drug-Likeness, Membrane Tolerability)mdpi.com

In the realm of modern drug discovery, computational, or in silico, methods are indispensable for the rapid evaluation and optimization of lead compounds. For derivatives of this compound, these theoretical assessments provide crucial insights into their potential as therapeutic agents by predicting their pharmacokinetic profiles long before costly and time-consuming synthesis and in vitro testing are undertaken. This approach allows chemists to prioritize candidates with favorable properties, such as good bioavailability, drug-likeness, and membrane tolerability. researchgate.netmdpi.com

A cornerstone of in silico assessment is the evaluation of "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. nih.gov This rule establishes that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. For a compound to be considered drug-like and likely possess good oral bioavailability, it should generally adhere to the criteria outlined in the table below. nih.gov

| Parameter | Threshold for Good Oral Bioavailability |

|---|---|

| Molecular Weight | < 500 Daltons |

| Log P (octanol-water partition coefficient) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

Research on novel hybrids incorporating the this compound scaffold has utilized such in silico tools to predict pharmacokinetic properties. For instance, studies on a series of neocryptolepine–rhodanine hybrids, which include a (Z)-5-(4-fluorobenzylidene)rhodanine derivative, performed computational assessments on the most potent compounds. The results of these analyses revealed that the lead candidates exhibited promising characteristics, including good bioavailability, high tolerability with cell membranes, and positive drug-likeness values, thereby justifying their further development. researchgate.nettandfonline.com

The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a key focus of these computational studies. mdpi.com Preliminary ADME evaluations for various rhodanine series have been successfully conducted to determine parameters like water solubility, metabolic stability, and, crucially, passive membrane permeability. nih.gov While some rhodanine derivatives have shown low aqueous solubility in in vitro tests, their membrane permeability is a critical factor for biological activity, as drugs often need to cross cellular membranes to reach their target. nih.gov

The table below summarizes typical in silico and related in vitro ADME parameters assessed for rhodanine derivatives to determine their potential as drug candidates.

| Assessed Property | Significance in Lead Optimization | Typical Finding for Rhodanine Derivatives |

|---|---|---|

| Aqueous Solubility | Impacts dissolution and absorption. | Often predicted and found to be low, requiring formulation strategies. |

| Membrane Permeability (e.g., PAMPA) | Predicts passive absorption across the gut wall and cell membranes. | Values vary, but are critical for efficacy; some series show low permeability. nih.gov |

| Metabolic Stability (e.g., Liver Microsomal Stability) | Indicates how quickly the compound is broken down by metabolic enzymes. | Assessed to ensure the compound remains active long enough to exert its effect. nih.gov |

| Drug-Likeness (e.g., Lipinski's Rule) | General filter for compounds with physicochemical properties suitable for oral drugs. | Many derivatives are designed to comply with these rules. researchgate.netnih.gov |

By leveraging these computational models, researchers can efficiently screen libraries of this compound derivatives, modifying their structure to enhance drug-like properties while maintaining potent biological activity. This iterative process of design, in silico prediction, and synthesis is central to modern lead optimization strategies. mdpi.com

Advanced Characterization Methodologies for Rhodanine Derivatives in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-(4-Fluorobenzylidene)rhodanine exhibits characteristic signals that confirm its structure. The olefinic proton (=C-H) typically appears as a singlet in the downfield region of the spectrum, a result of its deshielded environment adjacent to the rhodanine (B49660) ring and the fluorinated phenyl group. The aromatic protons of the 4-fluorobenzylidene moiety show complex splitting patterns (multiplets) in the aromatic region. For derivatives, the chemical shifts of these protons can be influenced by the substituents on the rhodanine ring. For instance, in (Z)-5-(4-fluorobenzylidene)-3-((5-methyl-5H-indolo[2,3-b]quinolin-11-yl)amino)-4-thioxothiazolidin-2-one, the aromatic protons appear as a multiplet between 7.19 and 7.69 ppm, with the olefinic proton as a singlet at 7.7 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all carbon atoms in the molecule. Key signals include those for the carbonyl (C=O) and thiocarbonyl (C=S) groups of the rhodanine ring, which appear at low field strengths. The carbons of the 4-fluorobenzylidene group and the olefinic carbon also give rise to distinct signals. For example, in a study of rhodanine derivatives, the carbonyl and thiocarbonyl carbons were observed at approximately 166-171 ppm and 192-202 ppm, respectively. mdpi.com The olefinic carbon and the carbon of the rhodanine ring to which the benzylidene group is attached (C5) are also readily identified. scirp.orgscirp.orgscirp.org

Interactive Table 1: ¹H and ¹³C NMR Data for this compound and its Derivatives

| Compound/Derivative | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 5-(4-Fluorobenzylidene)-3-phenyl-2-thioxothiazolidin-4-one ekb.eg | DMSO-d6 | 7.85 (s, 1H, =C-H), 7.37-7.77 (m, 9H, Ar-H) | 193.79 (C=S), 166.90 (C=O), 164.82, 161.48, 135.14, 133.20, 131.52, 129.46, 129.32, 128.71, 122.96, 116.90 |

| (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid scirp.orgscirp.org | DMSO-d6 | - | - |

| (Z)-5-(4-fluorobenzylidene)-3-((5-methyl-5H-indolo[2,3-b]quinolin-11-yl)amino)-4-thioxothiazolidin-2-one mdpi.com | DMSO-d6 | 7.7 (s, 1H, CH), 7.19–7.69 (m, 12H, Ar-H), 4.10 (s, 3H, N-CH₃) | - |

| 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one derpharmachemica.com | DMSO-d6 | cyclohexyl, methylidene and aromatic protons | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies include:

C=O stretching: A strong absorption band is typically observed in the region of 1685-1731 cm⁻¹, characteristic of the carbonyl group in the rhodanine ring. nih.govscielo.br

C=C stretching: The exocyclic carbon-carbon double bond of the benzylidene group shows a stretching vibration in the range of 1592-1604 cm⁻¹. scirp.orgscielo.br

C=S stretching: The thiocarbonyl group exhibits a characteristic absorption band around 1171-1291 cm⁻¹. scirp.orguj.edu.pl

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are also observed. scirp.orgnih.gov

For a derivative like (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, additional bands for the carboxylic acid OH and C=O groups would be present. scirp.orgscirp.org

Interactive Table 2: Key IR Absorption Bands for this compound Derivatives

| Derivative | C=O (cm⁻¹) | C=C (cm⁻¹) | C=S (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|---|

| (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid scirp.orgscirp.org | 1697, 1634 | 1592 | 1291 | 3375 (OH), 2950 (C-H aliphatic) |

| 5-(4-Fluorobenzylidene)-3-phenyl-2-thioxothiazolidin-4-one ekb.eg | 1711 | - | - | - |

| (Z)-5-(4-fluorobenzylidene)-3-((5-methyl-5H-indolo[2,3-b]quinolin-11-yl)amino)-4-thioxothiazolidin-2-one mdpi.com | 1710 | 1604 | 1242 | 3410 (NH), 3077 (=CH), 2974 (C-H) |

| 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one derpharmachemica.com | - | - | - | 3016 (CH-arom.), 2935 (CH-aliph.) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis.

For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds upon ionization, can further confirm the structure. For instance, a derivative, 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one, revealed a molecular ion peak at m/z = 321. derpharmachemica.com Another study on a different derivative reported a molecular ion at m/z 504.1. scielo.br The high stability of the rhodanine derivatives under electron impact conditions is often demonstrated by the presence of their molecular ions in the mass spectra.

Interactive Table 3: Mass Spectrometry Data for this compound Derivatives

| Derivative | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one derpharmachemica.com | Not specified | 321 (M⁺) | Not specified |

| 2-(Tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] acetate (B1210297) scielo.br | EI (70 eV) | 504.1 (M⁺) | Not specified |

| 5-(4'-chlorobenzylidene)-rhodanine-3-propionic acid uj.edu.pl | Not specified | 329 (M+1)⁺ | Not specified |

| 5-(4'-methoxybenzylidene)-rhodanine-3-propionic acid uj.edu.pl | Not specified | 324 (M+1)⁺ | Not specified |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique is particularly useful for studying compounds with conjugated systems, such as this compound.

The UV-Vis spectrum of rhodanine derivatives typically shows two main absorption bands. These are attributed to π→π* transitions within the conjugated system of the rhodanine ring and the attached benzylidene group. For some rhodanine derivatives, a band around 294 nm and another at 252 nm are observed, corresponding to these π→π* transitions. ekb.eg The introduction of the 5-arylmethylidene group results in an additional absorption band. The specific wavelengths and intensities of these absorptions can be influenced by the solvent and the substituents on the molecule. This technique is also employed to study the binding interactions of these compounds with biological macromolecules, such as enzymes, by observing changes in the absorption spectrum upon complexation. scirp.org

Interactive Table 4: UV-Vis Absorption Data for Rhodanine Derivatives

| Derivative | Solvent | λmax (nm) | Type of Transition |

|---|---|---|---|

| 5-substituted rhodanine derivatives ekb.eg | Not specified | 294, 252 | π→π* |

| Rhodanine derivative 3a with β-lactamase enzyme scirp.org | Not specified | 238, 297, 417 | n→σ, n→π and π→π* |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

For rhodanine derivatives, X-ray crystallography has been used to confirm the Z-configuration of the exocyclic double bond and to determine the planarity of the molecule. For example, the crystal structure of (Z)-3-allyl-5-(4-fluorobenzylidene)-2-sulfanylidenethiazolidin-4-one revealed that the sulfanylidenethiazolidine and benzylidene rings are nearly coplanar. researchgate.net In another study, the crystal structure of a related compound, (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, was determined to be triclinic with a P-1 space group. researchgate.net These studies provide invaluable data for understanding the structure-activity relationships of these compounds.

Interactive Table 5: X-ray Crystallographic Data for Rhodanine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one—dimethylsulfoxide (1:1) researchgate.net | Triclinic | P-1 | a = 4.4065(7) Å, b = 12.326(2) Å, c = 13.399(2) Å, β = 96.032(6)° | researchgate.net |

| (Z)-3-Allyl-5-(4-fluorobenzylidene)-2-sulfanylidenethiazolidin-4-one researchgate.net | Not specified | Not specified | Not specified | researchgate.net |

| (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one mdpi.com | Monoclinic | P2₁/c | a = 7.8215(4) Å, b = 26.4778(17) Å, c = 7.1851(4) Å, β = 116.5790(10)° | mdpi.com |

| bi-spirooxindole-engrafted rhodanine analog 5a mdpi.com | Not specified | Not specified | Not specified | mdpi.com |

Emerging Research Directions and Applications of Rhodanine Derivatives

Development of Novel Analytical Reagents and Sensors (e.g., for Metal Ions)

Rhodanine (B49660) derivatives are recognized for their potential as highly sensitive reagents for the detection and determination of metal ions. mdpi.com The core structure of rhodanine possesses complexing properties with heavy metal ions. mdpi.com This characteristic has led to the development of various rhodanine-based chemosensors.

The general mechanism involves the rhodanine derivative remaining colorless and non-fluorescent in its closed spirolactam ring form. rsc.org Upon interaction with a specific metal ion, the ring opens, leading to a distinct color change and strong fluorescence. rsc.org The selectivity of these sensors can be fine-tuned by modifying the solvent, pH, and the mode of interaction with the cations. rsc.org

For instance, triarylamine rhodanine derivatives have been developed as red emissive sensors for the discriminative detection of Ag+ and Hg2+ ions in aqueous solutions without the need for buffers. acs.orgresearchgate.net The binding of the metal ion to the electron-deficient rhodanine-3-acetic acid moiety induces a noticeable color change, turning from yellow to purple for Ag+ and becoming colorless for Hg2+. acs.orgresearchgate.net This is attributed to different binding modes that either extend or break the π-electron conjugation. acs.orgresearchgate.net

Furthermore, chemically modified electrodes (CMEs) based on rhodanine derivatives have been successfully employed for the analysis of heavy metals. mdpi.com These sensors have shown good results in the recognition of heavy metal ions, confirming the utility of rhodanine derivatives in electrochemical sensing applications. mdpi.com Research has also explored rhodanine-based fluorescent chemosensors for the detection of Zn2+ and Cd2+, with applications in water sample analysis and cell imaging. researchgate.net

Table 1: Examples of Rhodanine Derivatives as Metal Ion Sensors

| Rhodanine Derivative | Target Metal Ion(s) | Detection Method | Observable Change |

| Triarylamine rhodanine derivatives | Ag+, Hg2+ | Colorimetric | Yellow to purple (Ag+), colorless (Hg2+) acs.orgresearchgate.net |

| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) | Pb(II) | Electrochemical | High sensitivity in detection mdpi.com |

| Rhodanine-based chemosensor RDV | Zn2+, Cd2+ | Fluorescent | Marked fluorescence increase researchgate.net |

| p-dimethylaminophenylene rhodanine | Ni, Cu, Zn, Fe | Analytical | Accurate analysis of ions mdpi.com |

Exploration in Optoelectronic Materials

The unique electronic properties of rhodanine derivatives make them promising candidates for applications in optoelectronic materials. Their structure, often featuring a "push-pull" system with electron-donating and electron-accepting moieties, allows for significant electronic communication and intramolecular charge transfer (ICT). epj-pv.orgcore.ac.uk

In the field of organic solar cells (OSCs), rhodanine derivatives have been utilized as acceptor moieties. epj-pv.org For example, a dirhodanine-substituted benzothiadiazole compound has been synthesized and shown to have suitable HOMO and LUMO energy levels for use as an acceptor in OSCs. epj-pv.org The introduction of rhodanine derivatives as end-capped blocks in small molecule donors for bulk heterojunction (BHJ) solar cells has led to improved power conversion efficiencies. core.ac.uk Specifically, a derivative incorporating 2-(1,1-dicyanomethylene)-3-octyl rhodanine (CNR) as a strong electron acceptor resulted in a wider and red-shifted absorption spectrum, contributing to a higher short-circuit current density. core.ac.uk

Rhodanine-3-acetic acid is a common electron acceptor in dye-sensitized solar cells (DSSCs). acs.orgnih.gov However, its nonconjugated structure can limit performance. acs.orgnih.gov A strategy to overcome this involves creating a conjugated structure between the rhodanine ring and the anchoring group. acs.orgnih.gov This modification has been shown to improve the electronic structure and adsorption geometry on TiO2, enhancing electron injection and reducing charge recombination, thereby doubling the power conversion efficiency of the DSSC. acs.orgnih.gov

Table 2: Performance of Rhodanine Derivatives in Optoelectronic Devices

| Device Type | Rhodanine Derivative | Role | Key Finding |

| Organic Solar Cell (OSC) | Dirhodanine-substituted benzothiadiazole | Acceptor | Suitable HOMO/LUMO levels (-5.61 eV / -3.85 eV) epj-pv.org |

| Bulk Heterojunction (BHJ) Solar Cell | DCNR3TIDT (with CNR end-cap) | Donor End-Cap | Power conversion efficiency of 4.27% core.ac.uk |

| Dye-Sensitized Solar Cell (DSSC) | Conjugated rhodanine derivative (CRD-I) | Electron Acceptor | 2x increase in power conversion efficiency compared to non-conjugated analog acs.orgnih.gov |

Future Prospects in Medicinal Chemistry Lead Discovery and Therapeutic Design

Rhodanine derivatives represent a "privileged scaffold" in medicinal chemistry, meaning they are a class of compounds with a proven track record of binding to various biological targets. bohrium.comtandfonline.comresearchgate.net This versatility has led to their exploration for a wide array of therapeutic applications.

The 5-benzylidene-rhodanine core, as seen in 5-(4-Fluorobenzylidene)rhodanine, is a common feature in many biologically active derivatives. bohrium.com These compounds are frequently identified as potent hits in high-throughput screening campaigns against numerous prokaryotic and eukaryotic targets. bohrium.com The chemical tractability of the rhodanine ring allows for diverse modifications, leading to the development of potent and selective modulators of enzymes and receptors. bohrium.comresearchgate.net

One notable example is the development of 3-[5-(4-Fluorobenzylidene)-rhodanin-3-yl]-benzoic acid as a selective inhibitor of the JNK-stimulating phosphatase-1 (JSP-1), a target relevant to cancer therapy. nih.govresearchgate.net Rhodanine derivatives have also been investigated for their antibacterial, antifungal, antiviral, antidiabetic, and anti-inflammatory properties. tandfonline.comscirp.orgscirp.org For instance, certain rhodanine-quinoline derivatives have shown high efficacy and selectivity against Mycobacterium tuberculosis. tandfonline.com

Despite their potential, some 5-ene-rhodanines have been flagged as pan-assay interference compounds (PAINS) due to their potential to act as Michael acceptors, which can lead to non-specific interactions. tandfonline.com However, it is increasingly recognized that this reactivity should be evaluated on a case-by-case basis, and the potential for covalent modification can also be a desirable attribute in drug design. tandfonline.com The future of rhodanine-based drug discovery lies in the rational design of derivatives with improved selectivity and a deeper understanding of their mechanisms of action. bohrium.comtandfonline.com

Table 3: Bioactive Rhodanine Derivatives and Their Targets

| Compound | Biological Activity | Target |

| 3-[5-(4-Fluorobenzylidene)-rhodanin-3-yl]-benzoic acid | Anticancer | JNK-stimulating phosphatase-1 (JSP-1) nih.govresearchgate.net |

| Epalrestat | Antidiabetic | Aldose reductase bohrium.com |

| Rhodanine-quinoline derivatives | Antitubercular | Mycobacterium tuberculosis targets tandfonline.com |

| 5-Arylidenerhodanines | Antiviral | Hepatitis C Virus (HCV) NS5b Polymerase bohrium.com |

| Various rhodanine derivatives | Antibacterial | Various bacterial enzymes bohrium.com |

Q & A

Q. What are the standard synthetic protocols for 5-(4-Fluorobenzylidene)rhodanine, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine in the presence of acetic acid and ammonium acetate at 80–85°C. Optimization involves screening solvents (ethanol, dichloromethane), bases (KCO, triethylamine), and reaction times. Microwave irradiation can reduce reaction time while improving yield compared to conventional heating .

Q. Which spectroscopic techniques are routinely used to characterize this compound derivatives?

Key methods include:

Q. What are the primary biological activities reported for this compound derivatives?

These derivatives exhibit antimicrobial , antifungal , and antiviral activities. For example, hybrid molecules with amino acid chains show enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli due to improved membrane permeability .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for rhodanine derivatives to optimize antimicrobial efficacy?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the benzylidene para-position to enhance electrophilicity and target binding.

- Hybridization : Conjugate rhodanine with amino acids or chalcones to improve solubility and bioavailability.

- Quantitative SAR (QSAR) : Use computational tools to correlate logP values with MIC (minimum inhibitory concentration) data .

Q. What methodologies are employed to evaluate the corrosion inhibition properties of this compound on mild steel?

Q. How do researchers address contradictions in reported bioactivity data for rhodanine derivatives?

Discrepancies (e.g., variable antifungal activity) may arise from substituent positioning (3- vs. 5-substitution) or assay conditions. Solutions include:

- Standardized protocols : Uniformize microbial strains and incubation times.

- Comparative studies : Test derivatives under identical conditions to isolate substituent effects .

Q. What computational approaches are used to predict the interaction of this compound with biological targets?

- Molecular docking : Simulate binding to enzymes like DNA gyrase or viral proteases.

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over nanosecond timescales.

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

Q. How can this compound be functionalized for analytical applications, such as metal ion detection?

- Immobilization on solid supports : Modify silica gels or polymers with rhodanine derivatives to selectively adsorb Au or Ag ions at pH 2–4.

- Fluorescent tagging : Introduce fluorophores (e.g., dansyl groups) for spectrophotometric detection of Cu .

Q. What experimental strategies mitigate challenges in synthesizing stereochemically pure rhodanine derivatives?

Q. How do researchers validate the mechanism of antiviral activity for glucosylated rhodanine derivatives?

- Viral replication assays : Quantify inhibition of RNA/DNA synthesis (e.g., herpes simplex virus) via RT-PCR.

- Cytotoxicity profiling : Use MTT assays on Vero cells to ensure selectivity indices >10 .

Data Analysis and Contradiction Resolution

| Phenomenon | Possible Causes | Resolution Strategies |

|---|---|---|

| Variable antifungal activity | 3,5-Disubstitution vs. monosubstitution | Synthesize and test monosubstituted analogues |

| Inconsistent corrosion inhibition | Differing metal surface roughness or pH | Standardize electrode pretreatment protocols |

| Divergent MIC values | Strain-specific resistance mechanisms | Use ATCC reference strains in replicate assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.